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acid

CAS No.: 1426144-84-4

Cat. No.: B1512372 Get Quote

Introduction & Strategic Overview
7-Bromoquinoline-8-carboxylic acid represents a high-value scaffold in medicinal chemistry,

particularly for the development of metalloenzyme inhibitors and G-protein coupled receptor

(GPCR) modulators. Its structure offers two distinct vectors for chemical space expansion:

C7-Bromine: A handle for cross-coupling reactions (Suzuki, Sonogashira) to extend the

aromatic system.

C8-Carboxylic Acid: A polar functionality suitable for amide coupling, esterification, or

bioisosteric replacement.

Critical Challenge: The proximity of the C8-carboxylic acid to the quinoline nitrogen (N1)

creates a pseudo-ring system via intramolecular hydrogen bonding. Furthermore, free

carboxylic acids can poison Palladium (Pd) catalysts during cross-coupling by coordinating to

the metal center.

Operational Strategy: To maximize yield and reproducibility, this protocol utilizes a "Protect-

Couple-Deprotect" strategy. We recommend converting the acid to a methyl ester prior to C7-

functionalization.
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Experimental Workflow Diagram
The following decision tree outlines the optimal synthetic routes based on your target analog.

Key

Starting Material:
7-Bromoquinoline-8-COOH

Step 1: Esterification
(MeOH, SOCl2)

Route A: C7 Modification

Direct Amide Coupling
(Risk: Pd Poisoning if coupled later)

Route B: C8 Modification Only

Step 2: Suzuki Coupling
(Pd(dppf)Cl2, Boronic Acid)

Install R-Group at C7

Step 3: Hydrolysis
(LiOH, THF/H2O)

Restore Acid

Step 4: Amide Coupling
(HATU, DIPEA, Amine)

Install Amide at C8

Critical Intermediate Standard Operation
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Figure 1: Strategic workflow for orthogonal functionalization of the quinoline scaffold.
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Detailed Protocols
Module A: Methyl Ester Protection (Essential Precursor)
Objective: Mask the acidic proton to prevent catalyst deactivation and improve solubility in

organic solvents.

Reagents:

7-Bromoquinoline-8-carboxylic acid (1.0 equiv)

Thionyl Chloride (

) (3.0 equiv)

Methanol (anhydrous, solvent)

Protocol:

Setup: Charge a flame-dried round-bottom flask with 7-Bromoquinoline-8-carboxylic acid.

Add anhydrous methanol (0.5 M concentration).

Addition: Cool the solution to 0°C in an ice bath. Add

dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (

, HCl).

Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Shift

from Acid MW to Methyl Ester MW +14).

Workup: Concentrate in vacuo to remove solvent and excess

. Redissolve residue in DCM, wash with saturated

(aq) to neutralize HCl salts. Dry over

, filter, and concentrate.

Validation:
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H NMR should show a singlet ~3.9 ppm (OCH

).

Module B: Suzuki-Miyaura Cross-Coupling (C7
Functionalization)
Objective: Install aryl or heteroaryl groups at the 7-position. Why this Catalyst?

is chosen for its resistance to oxidative addition into the aryl-chloride bond (if present
elsewhere) and high stability with electron-deficient heterocycles [1].

Reagents Table:

Component Reagent
Equiv.[1][2][3][4][5]
[6]

Role

Substrate

7-Bromo-8-

methoxycarbonylquino

line

1.0 Electrophile

Partner Aryl Boronic Acid 1.2–1.5 Nucleophile

Catalyst 0.05 Catalyst

Base (2M aq) 3.0 Activator

Solvent 1,4-Dioxane N/A Solvent

Protocol:

Degassing: In a microwave vial or pressure tube, combine the ester substrate, boronic acid,

and catalyst. Seal the vessel. Evacuate and backfill with Argon (

).

Solvation: Inject degassed 1,4-Dioxane (0.1 M) and 2M

solution (ratio 4:1 organic:aqueous).
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Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 45 mins (microwave).

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with

water and brine.

Purification: Flash chromatography (Hexane/EtOAc gradient).

Module C: Saponification & Amide Coupling (C8
Functionalization)
Objective: Restore the acid and couple with an amine. Mechanistic Note: The 8-position is

sterically crowded. Standard EDC/NHS coupling often fails. We utilize HATU, which generates

a highly reactive O-acyl(tetramethyl)uronium salt species, driving the reaction despite steric

hindrance [2].

Step 1: Hydrolysis (Saponification)

Dissolve the Suzuki product in THF/Water (1:1).

Add LiOH

H

O (3.0 equiv). Stir at RT for 2 hours.

Acidify carefully with 1M HCl to pH 4. The free acid often precipitates. Filter and dry.

Step 2: Amide Coupling (HATU Method)

Activation: Dissolve the free acid (1.0 equiv) in dry DMF (0.2 M). Add DIPEA (3.0 equiv) and

HATU (1.2 equiv). Stir for 15 minutes at RT. Solution should turn yellow/orange.

Coupling: Add the amine (1.2 equiv).

Completion: Stir for 4–16 hours.

Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (aq) to remove DMF, followed by

saturated
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and brine.

Troubleshooting & Optimization
Observation Probable Cause Corrective Action

Low Yield in Suzuki
Protodehalogenation (Bromine

replaced by H)

Solvent is too "wet" or reaction

runs too long. Switch to

anhydrous Toluene/Dioxane

and strictly degas.

No Reaction (Amide) Steric hindrance at C8

Switch from HATU to acid

chloride method: Reflux acid in

to make acid chloride, then

react with amine/pyridine.

Pd Black Precipitation Catalyst decomposition

Add TBAB

(Tetrabutylammonium bromide)

as a phase transfer catalyst

and stabilizer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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